molecular formula C16H14N2O3 B15016715 (2E)-N-(2-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide

(2E)-N-(2-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide

Cat. No.: B15016715
M. Wt: 282.29 g/mol
InChI Key: DUZVQQBTJVHNKM-ZHACJKMWSA-N
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Description

(2E)-N-(2-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of both a nitro group and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide typically involves the reaction of 2-methyl aniline with 2-nitrobenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium acetate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

(2E)-N-(2-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(2-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with target molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide: Characterized by the presence of both nitro and amide groups.

    (2E)-N-(2-methylphenyl)-3-(2-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.

    (2E)-N-(2-methylphenyl)-3-(2-hydroxyphenyl)prop-2-enamide: Contains a hydroxyl group instead of a nitro group.

Uniqueness

The presence of both a nitro group and an amide group in this compound makes it unique compared to its analogs

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

(E)-N-(2-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C16H14N2O3/c1-12-6-2-4-8-14(12)17-16(19)11-10-13-7-3-5-9-15(13)18(20)21/h2-11H,1H3,(H,17,19)/b11-10+

InChI Key

DUZVQQBTJVHNKM-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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